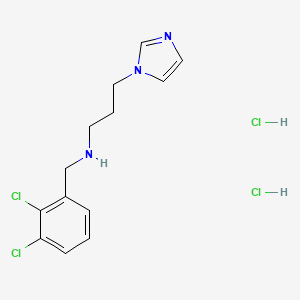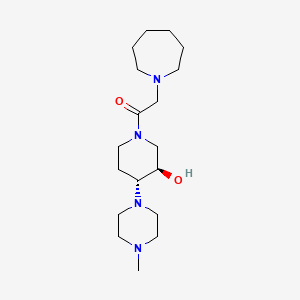
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, also known as Clotrimazole, is an antifungal medication used to treat various fungal infections. Clotrimazole was first synthesized in 1969 by Janssen Pharmaceutica, and since then, it has been used extensively in the medical field.
Mechanism of Action
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the death of the fungus, thereby treating the infection.
Biochemical and Physiological Effects:
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been shown to have minimal side effects when used as directed. It is generally well-tolerated by patients, and adverse reactions are rare. However, in some cases, it may cause skin irritation or allergic reactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride is its broad-spectrum antifungal activity. It can be used to treat a wide variety of fungal infections, making it a valuable tool in the laboratory. However, its use is limited to in vitro experiments, as it cannot be used in vivo due to its toxicity.
Future Directions
There are several potential future directions for research involving N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride. One area of interest is the development of new formulations that can be used in vivo. Another area of research is the investigation of the mechanisms of action of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride and other antifungal drugs. Additionally, there is interest in exploring the potential use of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride in the treatment of other types of infections, such as bacterial or viral infections.
Conclusion:
In conclusion, N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride is a valuable tool in the laboratory for the treatment of fungal infections. Its broad-spectrum activity and minimal side effects make it an ideal candidate for scientific research. While its use is limited to in vitro experiments, there is potential for future research to explore its use in vivo and in the treatment of other types of infections.
Synthesis Methods
The synthesis of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride involves the reaction of 2,3-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-aminopropylamine to form N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride.
Scientific Research Applications
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been widely used in scientific research for its antifungal properties. It has been used to study the effects of fungal infections on various organisms, including humans, animals, and plants. N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has also been used to investigate the mechanisms of action of other antifungal drugs.
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3.2ClH/c14-12-4-1-3-11(13(12)15)9-16-5-2-7-18-8-6-17-10-18;;/h1,3-4,6,8,10,16H,2,5,7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCNGJWBDGXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propanoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973190.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B5973214.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973266.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)
